molecular formula C25H32N2O4 B13418019 Alvimopan diastereomer 1

Alvimopan diastereomer 1

Cat. No.: B13418019
M. Wt: 424.5 g/mol
InChI Key: UPNUIXSCZBYVBB-DMJCMNNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alvimopan diastereomer 1 is a specific stereoisomer of alvimopan, a peripherally acting μ-opioid receptor antagonist. Alvimopan is primarily used to accelerate gastrointestinal recovery following bowel resection surgery. The compound has three chiral centers, leading to the existence of multiple diastereomers, each with unique properties and activities .

Chemical Reactions Analysis

Alvimopan diastereomer 1 undergoes various chemical reactions, including:

Scientific Research Applications

Alvimopan diastereomer 1 has several scientific research applications:

Mechanism of Action

Alvimopan diastereomer 1 acts as a competitive antagonist of the μ-opioid receptors in the gastrointestinal tract. By binding to these receptors, it prevents the activation by endogenous or exogenous agonists, thereby reducing gastrointestinal motility. This selective binding helps in accelerating gastrointestinal recovery without affecting central opioid analgesia .

Comparison with Similar Compounds

Alvimopan diastereomer 1 can be compared with other opioid receptor antagonists such as methylnaltrexone and naloxone. Unlike these compounds, this compound has a restricted ability to cross the blood-brain barrier, making it more selective for peripheral receptors. This unique property reduces the risk of reversing central opioid analgesia, which is a common issue with other antagonists .

Similar compounds include:

  • Methylnaltrexone
  • Naloxone
  • Naltrexone

Each of these compounds has its own set of properties and applications, but this compound stands out due to its peripheral selectivity and efficacy in postoperative recovery .

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

2-[[(2R)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20+,25+/m0/s1

InChI Key

UPNUIXSCZBYVBB-DMJCMNNJSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)O

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O

Origin of Product

United States

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